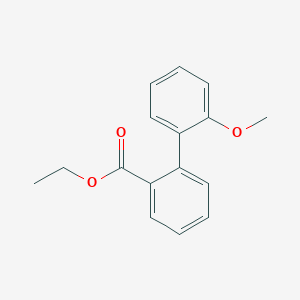

Ethyl 2-(2-methoxyphenyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

773139-83-6 |

|---|---|

Molekularformel |

C16H16O3 |

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

ethyl 2-(2-methoxyphenyl)benzoate |

InChI |

InChI=1S/C16H16O3/c1-3-19-16(17)14-10-5-4-8-12(14)13-9-6-7-11-15(13)18-2/h4-11H,3H2,1-2H3 |

InChI-Schlüssel |

VKHABGIDXXJCFK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for the Formation of Ethyl 2 2 Methoxyphenyl Benzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Ethyl 2-(2-methoxyphenyl)benzoate reveals two primary strategic disconnections. The most apparent disconnection is the ester linkage, leading back to 2-(2-methoxyphenyl)benzoic acid and ethanol (B145695). This suggests that a final esterification step would be a logical approach to the target molecule.

A second key disconnection breaks the bond between the two phenyl rings of the biphenyl (B1667301) moiety. This points towards a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a powerful method for constructing the aromatic core. This strategy would involve coupling an ortho-substituted aryl halide with an appropriately functionalized arylboronic acid.

Esterification Protocols and Optimization

The formation of the ethyl ester from 2-(2-methoxyphenyl)benzoic acid can be achieved through several established protocols, each with its own set of advantages and considerations.

Fischer Esterification Variants and Catalytic Systems

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.orgbyjus.com To drive the equilibrium towards the product, either an excess of the alcohol is used or the water formed during the reaction is removed. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this would involve heating 2-(2-methoxyphenyl)benzoic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com

Microwave-assisted Fischer esterification has emerged as a method to accelerate reaction times. usm.my However, in sealed-vessel microwave reactions, the build-up of water can limit the yield, necessitating strategies like the periodic addition of the catalyst to overcome this equilibrium issue. usm.my The choice of alcohol also plays a significant role, with primary alcohols generally providing higher yields than secondary or tertiary alcohols. usm.my

Table 1: Comparison of Catalytic Systems for Fischer Esterification

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| H₂SO₄ in excess ethanol | Reflux | Readily available, inexpensive | Harsh conditions, potential for side reactions |

| p-TsOH in excess ethanol | Reflux | Milder than H₂SO₄ | More expensive than H₂SO₄ |

| Solid acid catalysts | High temperature | Reusable, environmentally friendly | May require higher temperatures and longer reaction times |

| Microwave with H₂SO₄ | Sealed vessel, elevated temperature | Rapid heating, shorter reaction times | Equilibrium limitations due to water buildup |

Steglich Esterification and Coupling Agent Evaluations

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, the Steglich esterification offers a milder alternative. rsc.orgorganic-chemistry.org This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgwikipedia.orgnih.gov The reaction proceeds under neutral conditions at room temperature. rsc.orgwikipedia.org

The mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. organic-chemistry.orgnih.gov DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a highly reactive acyl-pyridinium species, which is then readily attacked by the alcohol. rsc.orgorganic-chemistry.org This prevents a side reaction where the O-acylisourea rearranges to a non-reactive N-acylurea. organic-chemistry.orgwikipedia.org

A significant drawback of using DCC is the formation of the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can complicate product purification. rsc.orgwikipedia.org Alternative water-soluble coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to simplify the workup procedure. nih.gov The choice of solvent is also crucial, with polar aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (CH₃CN) being commonly used. rsc.org

Table 2: Evaluation of Coupling Agents for Steglich Esterification

| Coupling Agent | Catalyst | Common Solvents | Key Features |

| DCC | DMAP | DCM, THF | Highly effective, forms insoluble DCU byproduct. rsc.orgwikipedia.org |

| DIC | DMAP | DCM, DMF | Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents. nih.gov |

| EDC | DMAP | DCM, DMF, Water | Forms a water-soluble urea (B33335) byproduct, simplifying purification. nih.gov |

Transesterification Approaches and Solvent Effects

Transesterification is an equilibrium-driven process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This method could be employed to synthesize this compound from a different ester, for instance, Mthis compound. The reaction can be catalyzed by either an acid or a base. wikipedia.org

To drive the equilibrium towards the desired ethyl ester, a large excess of ethanol is typically used as the solvent. wikipedia.orgmasterorganicchemistry.com Base-catalyzed transesterification, using a catalyst like sodium ethoxide in ethanol, is often faster than the acid-catalyzed counterpart. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the ethoxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then eliminates the original methoxide (B1231860) group. masterorganicchemistry.com

The choice of solvent can have a significant impact on the reaction rate and equilibrium position. The use of a co-solvent can help to homogenize the reaction mixture, especially in cases where the starting materials have different polarities, which can be a problem in large-scale production like biodiesel synthesis. nih.govresearchgate.net

Formation of the Aromatic Core and Subsequent Functionalization

The construction of the 2-(2-methoxyphenyl)benzoate backbone relies heavily on modern cross-coupling techniques.

Suzuki-Miyaura Cross-Coupling for Biphenyl Moiety Construction

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.nettcichemicals.commdpi.com The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. researchgate.nettcichemicals.commdpi.com

For the synthesis of the core of this compound, one could envision coupling ethyl 2-bromobenzoate (B1222928) with 2-methoxyphenylboronic acid. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

A variety of palladium catalysts and ligands can be employed, with catalyst systems often generated in situ from precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). researchgate.netmdpi.com The choice of base, solvent, and reaction temperature are all critical parameters that need to be optimized for a specific set of substrates. mdpi.comnih.gov Aqueous solvent systems are often used, as boronic acids are stable in water, which aligns with the principles of green chemistry. scispace.com

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the cross-coupling reaction. mdpi.comnih.gov |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. mdpi.com |

| Solvent | Toluene (B28343), Dioxane, Water, DMF | Solubilizes reactants and influences reaction rate. mdpi.comscispace.com |

| Boron Source | Arylboronic acid, Arylboronic ester | Provides the second aryl group for the biaryl product. nih.gov |

| Aryl Halide | Aryl bromide, Aryl iodide, Aryl chloride | Provides the first aryl group for the biaryl product. nih.gov |

Ullmann-type Coupling and Modified Conditions

The Ullmann condensation is a classic copper-catalyzed reaction used for the formation of diaryl ethers. synarchive.com Traditionally, this reaction requires harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl compound. numberanalytics.com A variation, the Ullmann-type reaction, facilitates the coupling of aryl halides with nucleophiles like phenols to form diaryl ethers. wikipedia.orgorganic-chemistry.org

Modern modifications to the Ullmann conditions have significantly improved the efficiency and applicability of this reaction. The introduction of soluble copper catalysts supported by ligands such as diamines and acetylacetonates (B15086760) has allowed for milder reaction conditions. wikipedia.org For instance, the use of copper(I) iodide (CuI) with ligands like N,N-dimethylglycine has enabled diaryl ether synthesis at a lower temperature of 90°C with both aryl iodides and bromides. organic-chemistry.org Research has also explored the use of copper nanoparticles as catalysts, which can promote the reaction under even milder conditions. mdpi.com

The choice of solvent and base also plays a crucial role. While traditional Ullmann reactions often use high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF), recent developments have shown the efficacy of non-polar solvents like toluene and xylene when paired with an appropriate catalyst system, such as CuIPPh3 and an inexpensive base like potassium carbonate (K2CO3). arkat-usa.org

Table 1: Comparison of Traditional and Modified Ullmann-type Reaction Conditions for Diaryl Ether Synthesis

| Parameter | Traditional Ullmann Conditions | Modified Ullmann Conditions |

| Catalyst | Stoichiometric Copper Powder | Catalytic Copper Salts (e.g., CuI) with Ligands |

| Temperature | > 210°C wikipedia.org | 90°C - 110°C organic-chemistry.orgnih.gov |

| Solvent | High-boiling polar (e.g., NMP, DMF) wikipedia.org | Polar or Non-polar (e.g., DMSO, Toluene) arkat-usa.orgnih.gov |

| Base | Strong bases (e.g., KOH) | Weaker, inexpensive bases (e.g., K2CO3, Cs2CO3) arkat-usa.orgnih.gov |

| Aryl Halide | Activated by electron-withdrawing groups wikipedia.org | Broader scope, including less reactive halides mdpi.com |

Directed Ortho Metalation Strategies for Substituent Introduction

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a stabilized organometallic intermediate that can then react with an electrophile.

In the context of synthesizing substituted benzoates, the ester group itself can act as a DMG. For instance, Ru(II)-catalyzed ortho-hydroxylation of ethyl benzoate (B1203000) has been reported, demonstrating the directing capability of the ester functional group. researchgate.net More potent DMGs, such as the tetraethylphosphorodiamidate (OP(O)(NEt2)2) group, have been shown to be highly effective for ortho-functionalization of aryl systems. organic-chemistry.org This strategy allows for the precise introduction of substituents onto the aromatic ring prior to or after the formation of the biaryl linkage, providing a versatile route to complex molecules like this compound.

The general sequence for a DoM strategy in this context could involve:

Protection of a phenol (B47542) as a suitable DMG.

Ortho-lithiation followed by reaction with an electrophile to introduce a desired substituent.

Coupling of the functionalized aryl ring with the other aryl partner.

Deprotection or modification of the DMG as needed.

Mechanistic Investigations of Key Bond-Forming Reactions

Elucidation of Reaction Pathways and Transition States

Understanding the mechanism of the key bond-forming reactions is crucial for optimizing reaction conditions and expanding their scope. For Ullmann-type reactions, the mechanism has been a subject of extensive study. It is generally accepted that the reaction proceeds through a catalytic cycle involving a copper(I) species. organic-chemistry.org One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-O bond and regenerate the catalyst. organic-chemistry.orgnih.gov DFT calculations and experimental studies suggest that the reaction likely proceeds through an anionic pathway, where a ligated anionic Cu(I) intermediate reacts with the iodoarene. nih.govnih.gov These studies have provided evidence against the involvement of free aryl radical intermediates in many modern Ullmann-type couplings. nih.gov

In contrast, some direct C-H arylation reactions that can lead to biaryl formation are proposed to proceed via a homolytic aromatic substitution pathway involving aryl radicals. organic-chemistry.org

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insights into reaction mechanisms. For Ullmann-type reactions, kinetic studies have been performed to understand the effect of various parameters on the reaction rate. For example, studies on a homogeneous system using potassium salts of phenol and anionic ancillary ligands have been conducted to obtain quantitative rate data, avoiding the complexities of heterogeneous systems with inorganic bases. nih.gov Such studies have shown that the oxidative addition of the iodoarene is often the rate-determining step and occurs irreversibly. nih.gov

For the related Suzuki-Miyaura coupling, another powerful method for biaryl synthesis, kinetic studies have also been instrumental. numberanalytics.com These studies often monitor the reaction progress using techniques like gas chromatography to determine the influence of parameters such as temperature, catalyst loading, and substrate electronics on the reaction rate. slideshare.netmdpi.com For example, studies on the Suzuki coupling for the synthesis of fluorinated biphenyl derivatives have determined the kinetic parameters by carrying out the reactions at different time intervals and temperatures. mdpi.com

Green Chemistry Approaches in Synthesis

Solvent-Free Reactions and Mechanochemical Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. One approach is to conduct reactions under solvent-free conditions. For the synthesis of diaryl ethers, methods utilizing microwave irradiation in the absence of a solvent have been reported. researchgate.net For example, the condensation of phenols with electron-deficient aryl halides can be achieved in high yields using CsF supported on Al2O3 under microwave irradiation without any solvent. researchgate.net The original Ullmann synthesis of 2,2'-dinitrobiphenyl (B165474) was also carried out in the melted 1-iodo-2-nitrobenzene (B31338) reagent, effectively a solvent-free reaction. rsc.org

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding or milling, is another promising green chemistry approach. researchgate.net This technique can lead to novel reactivity and often proceeds without the need for solvents. Ball milling has emerged as a powerful tool for various organic transformations, including cross-dehydrogenative coupling reactions to form (het)aromatic scaffolds. researchgate.net While specific application to this compound is not widely reported, the principles of mechanochemistry are applicable to the synthesis of biaryl compounds in general. researchgate.netnih.gov

Catalytic Recycling and Reusability in the Synthesis of this compound

Currently, specific research detailing the catalytic recycling and reusability exclusively for the synthesis of this compound is not available in the public domain. The synthesis of this specific biphenyl compound, likely through methods such as the Suzuki-Miyaura coupling, would involve a catalyst, typically palladium-based. In the broader context of organic synthesis, the reusability of such catalysts is a critical area of investigation to enhance the economic and environmental sustainability of chemical processes.

While general principles of catalyst recycling in cross-coupling reactions are well-documented, the absence of studies focused on this compound means that no specific data on catalyst performance, leaching, or deactivation over multiple cycles for this particular transformation can be provided. Research in this area would be valuable to establish more efficient manufacturing protocols for this compound. Such studies would typically involve immobilizing the catalyst on a solid support, allowing for its recovery and reuse. The effectiveness of this approach would be evaluated by monitoring the reaction yield and purity of this compound over several consecutive reaction runs.

Further investigation is required to develop and document recyclable catalytic systems tailored for the synthesis of this compound.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of individual nuclei within a molecule, providing detailed insights into its connectivity and spatial arrangement.

Multi-dimensional NMR (2D-COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While specific 2D NMR data for Ethyl 2-(2-methoxyphenyl)benzoate is not widely available in published literature, the expected correlations can be inferred from the known structure. A Homonuclear Correlation Spectroscopy (COSY) experiment would be expected to show correlations between adjacent aromatic protons on both the benzoate (B1203000) and methoxyphenyl rings. For instance, the proton at position 3 of the benzoate ring would show a correlation with the proton at position 4, and so on.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals in the aromatic regions, as well as the ethyl and methoxy (B1213986) groups.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for establishing the connectivity across the entire molecule. Key expected HMBC correlations would include:

A three-bond correlation from the ethyl ester's methylene (B1212753) protons (-CH2-) to the carbonyl carbon (C=O) of the benzoate group.

Correlations from the protons on the benzoate ring to the carbonyl carbon.

A crucial correlation from the proton at position 6 of the benzoate ring to the carbon atom at position 1' of the methoxyphenyl ring, confirming the biphenyl (B1667301) linkage.

Correlations from the methoxy protons (-OCH3) to the carbon at position 2' of the methoxyphenyl ring.

These combined 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the fundamental covalent framework of this compound.

Variable Temperature NMR for Conformational Dynamics

The central C-C bond connecting the two phenyl rings in biphenyl derivatives is subject to restricted rotation, leading to the possibility of atropisomerism if the ortho substituents are sufficiently bulky. In this compound, the presence of the ethyl ester and methoxy groups in the ortho positions introduces steric hindrance that can slow the rotation around this bond.

Variable Temperature (VT) NMR studies are instrumental in probing such dynamic processes. researchgate.netst-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rotation around the C-C bond is fast on the NMR timescale, the spectra would show a single set of averaged signals. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange rate may become slow enough to observe separate signals for the non-equivalent protons and carbons of the different conformers. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.netnih.gov For many substituted biphenyls, these barriers are in a range that can be conveniently studied by VT-NMR. nih.gov

Advanced NOESY/ROESY Studies for Spatial Proximity and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of nuclei. These experiments detect through-space interactions, in contrast to the through-bond information from COSY and HMBC.

For this compound, key NOE/ROE signals would be expected between:

The protons of the ethyl ester group and the aromatic proton at position 3 of the benzoate ring.

The protons of the methoxy group and the aromatic proton at position 3' of the methoxyphenyl ring.

Crucially, NOE/ROE cross-peaks between protons on the benzoate ring and protons on the methoxyphenyl ring would provide direct evidence for their spatial proximity and help to define the dihedral angle between the two rings in solution. For example, an NOE between the proton at position 6 of the benzoate ring and the proton at position 6' of the methoxyphenyl ring would indicate a twisted conformation where these protons are relatively close in space.

The relative intensities of the NOE/ROE cross-peaks can be used to estimate inter-proton distances, which can then be used to build and validate a three-dimensional model of the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Symmetry

Interpretation of Characteristic Frequencies and Band Assignments

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its constituent functional groups. Based on data for similar compounds, the following assignments can be anticipated: scialert.netscholarsresearchlibrary.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| C=O (Ester) | ~1720-1740 | Strong in FT-IR |

| C-O-C (Aryl Ether, asymm. stretch) | ~1240-1260 | Strong in FT-IR |

| C-O-C (Aryl Ether, symm. stretch) | ~1020-1050 | FT-IR |

| C-O (Ester) | ~1250-1300 and ~1100-1150 | FT-IR |

| Aromatic C-H stretch | ~3000-3100 | FT-IR, Raman |

| Aliphatic C-H stretch (Ethyl & Methoxy) | ~2850-2980 | FT-IR, Raman |

| Aromatic C=C stretch | ~1450-1600 | FT-IR, Raman |

Conformational Polymorphism Analysis via Vibrational Signatures

Conformational polymorphism refers to the ability of a compound to exist in different crystalline forms with distinct molecular conformations. Vibrational spectroscopy is a sensitive tool for identifying and characterizing such polymorphs, as different crystal packing and molecular conformations will lead to different vibrational spectra.

While no specific studies on the conformational polymorphism of this compound are readily available, analysis of related compounds demonstrates the utility of this technique. libretexts.org If different crystalline forms of this compound were to be isolated, FT-IR and Raman spectroscopy would be invaluable in distinguishing them. Subtle shifts in the positions and changes in the relative intensities of bands in the fingerprint region (below 1500 cm⁻¹) would be indicative of different packing arrangements and/or conformational states of the molecule in the solid state. For instance, variations in the dihedral angle between the two aromatic rings would likely manifest as changes in the vibrational modes involving the C-C inter-ring bond and the out-of-plane C-H bending vibrations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In a typical MS/MS experiment for a compound like this compound, the precursor ion, likely the protonated molecule [M+H]⁺ or a molecular radical cation [M]⁺˙, would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would provide clues to the connectivity of the molecule.

Expected Fragmentation Pathways:

Based on the structure of this compound, several characteristic fragmentation pathways could be anticipated:

Loss of the ethoxy group (-OC₂H₅): This would result in the formation of a stable acylium ion.

Loss of ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters.

Cleavage of the ester bond: This could lead to fragments corresponding to the benzoyl and methoxyphenyl portions of the molecule.

Loss of the methoxy group (-OCH₃) or a methyl radical (-CH₃): These fragmentations would originate from the methoxyphenyl ring.

A hypothetical MS/MS data table for the precursor ion of this compound is presented below. The exact masses are calculated based on its molecular formula (C₁₆H₁₆O₃).

Table 1: Hypothetical High-Resolution MS/MS Fragmentation Data for this compound (Note: This table is illustrative and based on predicted fragmentation patterns, not experimental data.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Lost Neutral Fragment |

| 257.1178 [M+H]⁺ | 211.0810 | C₂H₅OH (Ethanol) |

| 257.1178 [M+H]⁺ | 183.0861 | C₂H₅OH + CO (Ethanol + Carbon Monoxide) |

| 257.1178 [M+H]⁺ | 135.0443 | C₇H₇O₂ (Ethyl benzoate moiety) |

| 257.1178 [M+H]⁺ | 107.0497 | C₈H₉O₂ (Methoxyphenyl and ester carbonyl) |

Ion Mobility Mass Spectrometry for Gas-Phase Conformation

Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase. This technique could provide insights into the conformational flexibility of this compound. The dihedral angle between the two phenyl rings is a key conformational feature. Different conformers (e.g., planar vs. twisted) would have different collision cross-sections (CCS), allowing for their separation and characterization. This would be particularly useful for understanding the rotational barrier around the central C-C bond connecting the two aromatic rings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

An X-ray diffraction study of this compound would yield a detailed geometric description of the molecule. Key parameters would include:

The C-C bond length between the two phenyl rings.

The bond lengths and angles within the ester and methoxy functional groups.

Table 2: Predicted Key Geometric Parameters for this compound from a Hypothetical X-ray Diffraction Study (Note: This table is illustrative and based on expected values for similar structures.)

| Parameter | Predicted Value |

| Phenyl-Phenyl C-C Bond Length | ~1.49 Å |

| Ester C=O Bond Length | ~1.21 Å |

| Ester C-O Bond Length | ~1.35 Å |

| Methoxy C-O Bond Length | ~1.37 Å |

| Phenyl-Phenyl Torsion Angle | 40-60° |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal lattice is determined by a network of intermolecular interactions. For this compound, these would likely include:

C-H···O hydrogen bonds: The carbonyl oxygen of the ester group and the oxygen of the methoxy group are potential hydrogen bond acceptors.

Analysis of the crystal packing would reveal common supramolecular synthons and motifs that govern the self-assembly of the molecules in the solid state.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Each new crystalline form would be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction if suitable crystals can be obtained. The study of polymorphism is critical in pharmaceuticals and materials science, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid with a defined stoichiometric ratio. Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid. A co-crystal screening of this compound would involve combining it with a range of coformers (e.g., other aromatic compounds, hydrogen bond donors/acceptors) to explore the formation of new multi-component crystalline phases. These studies are instrumental in crystal engineering, aiming to design materials with desired properties.

No Specific Research Found for this compound

While the outline provided details a thorough computational investigation, including Density Functional Theory (DFT) calculations, ab initio methods, and Molecular Dynamics (MD) simulations, no published research to date has specifically applied these methodologies to this compound. Therefore, it is not possible to provide data on its optimized molecular geometry, electronic properties such as HOMO-LUMO gaps, predicted spectroscopic parameters, or conformational flexibility based on current scientific literature.

Further research would be required to be conducted on this compound to generate the data necessary to fulfill the specific requests of the provided outline.

Theoretical and Computational Chemistry Investigations of Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Solvation Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the conformational preferences and dynamic behavior of flexible molecules like Ethyl 2-(2-methoxyphenyl)benzoate. Solvation effects are critical in understanding the molecule's behavior in different chemical environments, from reaction media to material matrices. Computational studies, often employing implicit or explicit solvent models, are essential to elucidate these interactions.

The conformation of this compound is largely defined by the dihedral angle between its two aromatic rings. The rotation around the bond connecting these rings is subject to a rotational energy barrier. cdnsciencepub.com Studies on structurally similar biaryl compounds have shown that solvent polarity can influence the height of this rotational barrier. For instance, discrepancies between gas-phase calculations and experimental results in DMSO solution for related compounds suggest that the solvent plays an important role. cdnsciencepub.com

Furthermore, the nature of the solvent has been demonstrated to affect the photochemical reaction pathways of aryl benzoates. rug.nl In studies on similar p-substituted phenyl benzoates, the reaction outcomes and quantum yields of the photo-Fries rearrangement were shown to be dependent on the solvent, with different results observed in cyclohexane (B81311) (non-polar), methanol (B129727) (polar), and micellar solutions (micro-heterogeneous). rug.nl This indicates that the solvent can alter the energy landscape of both the ground and excited states of the molecule, thereby directing its reactivity. For this compound, this implies that its stability and photochemical behavior in a material could be tuned by the polarity of the surrounding polymer or medium.

Computational models can predict these changes by simulating the molecule in various solvent environments. The following table illustrates hypothetical data from such a simulation, showing how key structural parameters of this compound might change with solvent polarity.

| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (Ring 1 vs. Ring 2) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1 | 65° | 2.8 |

| Toluene (B28343) | 2.4 | 68° | 3.1 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 72° | 3.5 |

| Acetonitrile (B52724) | 36.6 | 75° | 4.0 |

Quantum Chemical Studies of Reaction Mechanisms

Identification of Transition States and Activation Barriers for Key Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a chemical reaction. This allows for the identification of stable intermediates, products, and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate.

For this compound, a key reaction of interest is its interaction with nucleophiles, such as in aminolysis to form an amide. DFT calculations performed on the closely related compound 2-methoxyphenyl benzoate (B1203000) have elucidated the mechanism of its reaction with an amine. uantwerpen.be The study revealed a two-step addition-elimination mechanism. The nucleophilic amine first attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then eliminates the phenoxide group to form the final amide product.

The calculations identify the transition state (TS) for the initial nucleophilic addition as the rate-limiting step. The methoxy (B1213986) group at the ortho position can influence the reaction by both steric and electronic effects, potentially affecting the stability of the transition state compared to unsubstituted or para-substituted analogues. uantwerpen.be

The table below presents data adapted from the computational study on phenyl benzoate derivatives, illustrating how substituents affect the activation barrier for the aminolysis reaction. uantwerpen.be

| Compound | Reaction | Computational Method | Calculated Activation Barrier (ΔG‡, kcal/mol) |

|---|---|---|---|

| Phenyl benzoate | Aminolysis | DFT/B3LYP | 25.8 |

| 2-Hydroxyphenyl benzoate | Aminolysis | DFT/B3LYP | 22.1 |

| 2-Methoxyphenyl benzoate | Aminolysis | DFT/B3LYP | 24.5 |

This data shows that the 2-methoxy group results in a slightly lower activation barrier compared to the unsubstituted phenyl benzoate, suggesting a modest rate enhancement, though not as significant as the effect of a 2-hydroxy group which can participate in intramolecular catalysis. uantwerpen.be

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Validation

Finding a transition state structure is a critical step, but it does not, by itself, prove that this structure connects the intended reactants and products. github.ioq-chem.com An Intrinsic Reaction Coordinate (IRC) calculation is a standard procedure used to validate a transition state. mdpi.comscm.com The IRC method involves tracing the minimum energy path downhill from the transition state on the potential energy surface in both the forward and reverse directions. q-chem.comreadthedocs.io

A successful IRC calculation confirms the reaction mechanism by demonstrating that the forward path from the transition state leads to the expected product(s), and the reverse path leads back to the reactant(s). mdpi.com This process essentially maps out the most energy-efficient trajectory for the atoms during the chemical transformation. scm.com

For the aminolysis of this compound, an IRC analysis would be performed starting from the geometry of the calculated transition state for the nucleophilic attack. The procedure would involve:

Calculating the vibrational frequencies at the transition state geometry to confirm the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Initiating the IRC calculation by displacing the atoms slightly along this imaginary mode in both the forward and reverse directions.

Following the steepest descent path from these points to the nearest local energy minima.

The expected outcome would be that the forward IRC path terminates at the tetrahedral intermediate, and the reverse path leads back to the separated reactants (this compound and the amine). This would provide rigorous validation for the addition-elimination mechanism proposed by the DFT calculations. uantwerpen.be

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Model Development in silico

Prediction of Physicochemical Properties Relevant to Material Science

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. researchgate.netnih.gov In material science, QSPR can be invaluable for predicting the properties of novel compounds without the need for synthesis and experimental testing, thereby accelerating the discovery of new materials. For derivatives of this compound, QSPR models could predict properties crucial for applications such as advanced polymers, optical materials, or phase change materials. mdpi.com

Relevant properties for material science include melting point, thermal conductivity, thermal degradation temperature, enthalpy of fusion, and electronic properties like HOMO/LUMO energies (which relate to optical and electronic behavior). mdpi.commdpi.com A QSPR model is built by first calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of a series of related molecules. These descriptors are then used in a regression analysis to build a mathematical equation that predicts a specific property. mdpi.com

For instance, a QSPR study could be developed for a series of substituted phenyl benzoates to predict their thermal conductivity.

| Derivative | Molecular Descriptor 1 (e.g., Surface Area) | Molecular Descriptor 2 (e.g., HOMO Energy) | Predicted Thermal Conductivity (W/(m·K)) |

|---|---|---|---|

| This compound | 310 Ų | -6.2 eV | 0.175 |

| Ethyl 2-(2-methoxy-4-nitrophenyl)benzoate | 345 Ų | -6.8 eV | 0.185 |

| Ethyl 2-(4-amino-2-methoxyphenyl)benzoate | 325 Ų | -5.7 eV | 0.170 |

| Ethyl 2-(2,4-dimethoxyphenyl)benzoate | 340 Ų | -6.0 eV | 0.180 |

Note: The data in this table is hypothetical and for illustrative purposes.

Design Principles for Derivatives with Enhanced Properties

The ultimate goal of QSAR/QSPR modeling is to establish design principles that guide the synthesis of new molecules with superior properties. researchgate.net Once a statistically valid model is created, it can reveal which molecular features are most influential for a given property. For example, a QSPR model for thermal stability might show that the property is strongly and positively correlated with molecular planarity and negatively correlated with the energy of the Highest Occupied Molecular Orbital (HOMO).

Based on such a model, design principles for creating derivatives of this compound with enhanced thermal stability would emerge. These principles would direct chemists to introduce specific structural modifications. For instance, to increase planarity, one might introduce groups that promote intramolecular hydrogen bonding or add bridging atoms. To lower the HOMO energy, one would add electron-withdrawing groups at strategic positions on the aromatic rings.

This in silico design process allows for the virtual screening of thousands of potential derivatives, prioritizing a small number of the most promising candidates for synthesis. This approach significantly reduces the time and cost associated with traditional trial-and-error discovery. Studies on related benzoate structures, such as eugenol (B1671780) derivatives, have successfully used QSAR to identify which parameters (e.g., hydrophobicity) are key for a desired activity, guiding the design of more potent compounds. researchgate.net

The following table outlines hypothetical design principles derived from a fictional QSPR model aimed at enhancing a specific material property.

| Desired Property Enhancement | Key Correlated Descriptor | Design Principle | Example Modification |

|---|---|---|---|

| Increased Thermal Stability | Lower HOMO Energy | Incorporate electron-withdrawing groups | Add a nitro (-NO₂) or cyano (-CN) group |

| Higher Refractive Index | Increased Molecular Polarizability | Incorporate heavy atoms or extended conjugation | Replace methoxy with a thiomethoxy (-SCH₃) group |

| Improved Solubility in Non-polar Polymers | Higher logP (Hydrophobicity) | Add aliphatic chains | Add a tert-butyl group to one of the rings |

| Enhanced Non-Linear Optical (NLO) Response | Larger Dipole Moment | Create a "push-pull" system with donor/acceptor groups | Add an amino (-NH₂) group to one ring and a nitro (-NO₂) to the other |

Chemical Transformations and Derivatization Strategies

Hydrolytic Stability and Kinetics under Various Conditions

The hydrolysis of Ethyl 2-(2-methoxyphenyl)benzoate, the cleavage of its ester bond to yield 2-(2-methoxyphenyl)benzoic acid and ethanol (B145695), is a key reaction that can be catalyzed by acids, bases, or enzymes. The rate and mechanism of this process are significantly impacted by the steric hindrance imposed by the ortho-methoxy group and the biphenyl-like structure.

The acid-catalyzed hydrolysis of esters typically proceeds through an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule.

For this compound, the presence of the 2-methoxyphenyl group at the ortho position is expected to sterically hinder the approach of the nucleophile (water) to the carbonyl carbon. This steric hindrance raises the activation energy of the reaction, thereby slowing down the rate of hydrolysis compared to unsubstituted or para-substituted benzoates. Studies on other ortho-substituted benzoates have demonstrated that the magnitude of this steric effect is significant and can lead to substantially lower hydrolysis rate constants. researchgate.netrsc.org

The general mechanism for the acid-catalyzed hydrolysis of this compound is as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (e.g., H3O+), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This step is typically the rate-determining step and is sensitive to steric effects.

Proton transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling a molecule of ethanol and reforming the carbonyl group to yield the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to give the final carboxylic acid product, 2-(2-methoxyphenyl)benzoic acid, and regenerate the acid catalyst.

Due to the steric hindrance, forcing conditions, such as higher temperatures and prolonged reaction times, may be necessary to achieve complete hydrolysis.

Table 1: Expected Relative Rates of Acid-Catalyzed Hydrolysis for Substituted Ethyl Benzoates

| Compound | Substituent Position | Steric Hindrance | Expected Relative Rate |

| Ethyl benzoate (B1203000) | Unsubstituted | Low | High |

| Ethyl 4-methylbenzoate | Para | Low | High |

| Ethyl 2-methylbenzoate | Ortho | Moderate | Moderate |

| This compound | Ortho | High | Low |

Base-catalyzed hydrolysis, or saponification, of esters typically follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This irreversible process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Similar to the acid-catalyzed reaction, the saponification of this compound is also subject to steric hindrance from the ortho-substituent. The bulky 2-methoxyphenyl group impedes the approach of the hydroxide ion to the carbonyl center, resulting in a slower reaction rate compared to less hindered esters. researchgate.netnih.gov The kinetics of alkaline hydrolysis of ortho-substituted phenyl benzoates have been shown to be significantly influenced by steric factors. researchgate.netresearchgate.net

The mechanism for the base-catalyzed hydrolysis of this compound involves the following steps:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: This attack leads to the formation of a negatively charged tetrahedral intermediate. This step is typically rate-determining.

Collapse of the intermediate: The intermediate collapses, and the C-O bond of the ethoxy group is cleaved, expelling the ethoxide ion as the leaving group.

To overcome the steric hindrance and achieve a reasonable reaction rate, more forcing conditions such as higher concentrations of the base, elevated temperatures, or the use of co-solvents may be required.

Table 2: General Conditions for Base-Catalyzed Hydrolysis of Sterically Hindered Benzoate Esters

| Parameter | Typical Condition | Rationale |

| Base | NaOH, KOH | Strong nucleophiles |

| Solvent | Aqueous ethanol, Aqueous dioxane | To improve solubility of the ester |

| Temperature | 50-100 °C (Reflux) | To overcome the activation energy barrier |

| Reaction Time | Several hours to days | Dependent on the degree of steric hindrance |

Enzymatic hydrolysis, often employing lipases, can offer a high degree of selectivity and operate under mild conditions. Lipases are known to catalyze the hydrolysis of a wide range of esters. For a molecule like this compound, which possesses atropisomerism due to restricted rotation around the biaryl bond, enzymatic hydrolysis presents a potential route for kinetic resolution to obtain enantiomerically enriched atropisomers of 2-(2-methoxyphenyl)benzoic acid.

The success of enzymatic resolution depends on the ability of the enzyme's active site to differentiate between the two atropisomers, leading to a preferential hydrolysis of one over the other. The steric bulk of the ortho-substituents plays a crucial role in how the substrate fits into the enzyme's active site. Lipases such as Candida antarctica lipase B (Novozym 435) and Pseudomonas cepacia lipase are commonly used for the resolution of various esters and could be potential candidates for the kinetic resolution of this compound. epa.govacs.orgnih.gov

The general process for enzymatic kinetic resolution would involve:

Incubating the racemic this compound with a suitable lipase in an appropriate buffer system.

The enzyme selectively hydrolyzes one atropisomer to the corresponding carboxylic acid at a faster rate.

The reaction is stopped at approximately 50% conversion.

The mixture is then separated to isolate the unreacted, enantiomerically enriched ester and the enantiomerically enriched carboxylic acid product.

Table 3: Commonly Used Lipases for Kinetic Resolution of Esters

| Enzyme | Source Organism | Common Application |

| Novozym 435 | Candida antarctica lipase B | Resolution of a wide range of esters and alcohols |

| Lipase PS | Pseudomonas cepacia | Resolution of various chiral compounds |

| PPL | Porcine Pancreatic Lipase | Broad substrate specificity |

| CRL | Candida rugosa lipase | Hydrolysis of esters of fatty acids |

Reductions to Corresponding Alcohols and Ethers

The ester functionality of this compound can be reduced to provide the corresponding primary alcohol, (2-(2-methoxyphenyl)phenyl)methanol, or further transformed into ethers. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

The reduction of an ester to a primary alcohol is a common transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this purpose. masterorganicchemistry.com

The reduction of this compound with LiAlH4 would proceed as follows:

Nucleophilic attack by hydride: A hydride ion from LiAlH4 attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of ethoxide: The intermediate collapses, eliminating an ethoxide ion to form an aldehyde intermediate.

Second hydride attack: The resulting aldehyde is immediately attacked by another hydride ion from LiAlH4, forming an alkoxide intermediate.

Workup: An aqueous workup protonates the alkoxide to yield the primary alcohol, (2-(2-methoxyphenyl)phenyl)methanol, and ethanol from the ethoxy group.

Due to the high reactivity of LiAlH4, the reaction is typically carried out in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures to control the reaction.

For a more selective reduction, for instance, to stop at the aldehyde stage, a less reactive and more sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) is often used at low temperatures (e.g., -78 °C). chemistrysteps.comcommonorganicchemistry.comyoutube.commasterorganicchemistry.com

Table 4: Common Reducing Agents for Ester Reduction

| Reagent | Abbreviation | Product from Ester | Typical Conditions |

| Lithium aluminum hydride | LiAlH4 | Primary alcohol | Anhydrous ether, 0 °C to room temp. |

| Diisobutylaluminum hydride | DIBAL-H | Aldehyde | Anhydrous toluene (B28343) or hexane, -78 °C |

| Sodium borohydride | NaBH4 | Generally unreactive with esters | Methanol (B129727), reflux (for activated esters) |

Reductive Etherification: This transformation converts the ester into an ether. While not a direct single-step reduction, it can be achieved through a two-step sequence involving reduction to the alcohol followed by etherification. Alternatively, some modern catalytic methods allow for the direct reductive deoxygenation of esters to ethers. For sterically hindered esters, iridium-catalyzed reductive deoxygenation has been shown to be effective. researchgate.netresearchgate.net A plausible route for the reductive etherification of this compound would involve its reduction to (2-(2-methoxyphenyl)phenyl)methanol, followed by a Williamson ether synthesis or other etherification methods.

Reductive Amidation: This process transforms the ester into an amide. This is typically achieved by reacting the ester with an amine (aminolysis). However, this reaction can be slow, especially with sterically hindered esters. More direct methods for reductive amidation of esters with nitroarenes have been developed using catalysts like manganese. researchgate.net A more common approach would be the initial conversion of the ester to the corresponding carboxylic acid via hydrolysis, followed by activation (e.g., to an acyl chloride) and reaction with an amine to form the amide.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

Regioselectivity and Directing Effects of Substituents

Electrophilic aromatic substitution (SEAr) is expected to occur preferentially on the electron-rich methoxyphenyl ring (Ring B). The substituents on both rings dictate the position of substitution on the biphenyl (B1667301) system.

Ring A (Benzoate Ring): The ethyl carboxylate group is a deactivating, meta-directing group. It withdraws electron density from the ring via both inductive and resonance effects, making this ring significantly less susceptible to electrophilic attack compared to Ring B.

Ring B (Methoxyphenyl Ring): This ring is highly activated towards electrophilic substitution. It bears two activating groups:

The methoxy (B1213986) group (-OCH₃) is a powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons. libretexts.org

The aryl substituent (Ring A) is a weakly activating group, also directing ortho and para.

The combined influence of these groups makes Ring B the primary site for electrophilic attack. The methoxy group is the dominant directing group. Substitution will be directed to the positions ortho and para to the methoxy group. The position para to the methoxy group (C4') is sterically accessible. The position ortho to the methoxy group (C3') is also electronically favored, but may experience some steric hindrance from the adjacent aryl ring. The other ortho position (C1') is already substituted. Therefore, electrophilic attack is most probable at the C4' and C3' positions.

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings and typically requires the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group on the ring. Neither ring in this compound is suitably substituted for a typical SNAr reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Reactivity | Most Likely Position(s) of Attack |

| A | -COOEt | Deactivating | meta | Low | C4, C6 |

| B | -OCH₃ | Activating | ortho, para | High | C4' (para), C3' (ortho) |

| B | Aryl group | Activating | ortho, para | High | C3', C5' (ortho), C1' (para, substituted) |

Friedel-Crafts Acylations and Alkylations on Aromatic Rings

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing the introduction of alkyl and acyl groups onto an aromatic ring. berkeley.eduwikipedia.org For this compound, these reactions would exclusively target the activated methoxyphenyl ring (Ring B).

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). berkeley.eduumkc.eduedubirdie.com The reaction proceeds via the formation of a carbocation electrophile which is then attacked by the electron-rich aromatic ring. edubirdie.com Due to the directing effects on Ring B, alkylation would yield a mixture of products substituted at the positions ortho and para to the methoxy group. A significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material. edubirdie.com

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. wikipedia.org Unlike alkylation, the acyl group is deactivating, which prevents further acylation on the same ring. wikipedia.org The reaction is generally more controllable and does not suffer from carbocation rearrangements. wikipedia.org Acylation of this compound would produce acylated derivatives on Ring B, primarily at the less sterically hindered C4' position (para to the methoxy group).

Cyclization Reactions and Annulation Strategies

The biphenyl scaffold of this compound, with functional groups positioned appropriately, is an excellent substrate for intramolecular cyclization reactions to form fused ring systems, particularly valuable heterocycles.

Intramolecular Cyclization for Heterocyclic Ring Formation

Research on the parent 2-arylbenzoic acids demonstrates a strong propensity for intramolecular dehydrogenative cyclization to form lactone structures. This transformation, often referred to as dehydrogenative lactonization, results in the formation of a C-O bond between the carboxylic acid and the opposing aryl ring. acs.orgrsc.org

Recent studies have highlighted efficient methods for this cyclization under mild conditions:

Photoredox Catalysis: A metal-free method using an acridinium-based photocatalyst ([Acr⁺-Mes]) in combination with an oxidant like (NH₄)₂S₂O₈ allows for the dehydrogenative lactonization of 2-arylbenzoic acids at room temperature. acs.org This process yields benzo-3,4-coumarins, which are important structural motifs in bioactive molecules. acs.org

Photoelectrochemical (PEC) Cyclization: A system using a mesoporous WO₃ photoanode and a platinum cathode can drive the cyclization of 2-arylbenzoic acids under blue LED irradiation. This method is notable for being external oxidant- and metal-free, producing hydrogen gas as the sole byproduct. rsc.org

While these studies were performed on the free carboxylic acid, similar cyclization of the ethyl ester derivative could potentially be achieved, possibly through an intramolecular C-H activation and C-O bond formation pathway, to yield the same dibenzo-α-pyrone (lactone) core.

Another important cyclization pathway for related biphenyl systems is the formation of dibenzofurans. This typically involves the cyclization of 2-hydroxybiphenyl derivatives. For instance, the conversion of 2'-nitrobiphenyl-2-ols into nitrodibenzofurans can be achieved in excellent yield by treatment with sodium hydride. scispace.com While this compound would require demethylation to a phenol (B47542) and subsequent functionalization to undergo this specific reaction, it highlights the potential of the underlying biphenyl scaffold to form this class of heterocycles. scispace.comresearchgate.netresearchgate.net

Table 2: Potential Heterocyclic Products from Cyclization of the Parent Acid

| Reactant | Reaction Type | Conditions | Product Class |

| 2-(2-methoxyphenyl)benzoic acid | Dehydrogenative Lactonization | Photocatalytic or Photoelectrochemical | Benzo-3,4-coumarin |

| 2-(2-hydroxyphenyl)benzoic acid | Dehydrative Cyclization | Acid/Heat | Dibenzo[b,d]pyran-6-one |

| 2'-Nitro-biphenyl-2-ol | Intramolecular SNAr | Base (e.g., NaH) | Nitrodibenzofuran |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and involve the reorganization of π and σ bonds. ebsco.comdspmuranchi.ac.in They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. dspmuranchi.ac.inyoutube.com

Specific examples of pericyclic reactions involving this compound are not well-documented in the chemical literature. However, the aromatic rings within the molecule could theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction, although this would require overcoming the significant energy barrier of disrupting aromaticity. youtube.comyoutube.com More plausible scenarios would involve derivatization of the compound to introduce diene or dienophile moieties, which could then undergo intramolecular pericyclic reactions to construct complex polycyclic systems. For example, a mechanism involving a [2+2] cycloaddition followed by a cycloreversion has been proposed in the synthesis of certain benzofuran derivatives from related precursors. researchgate.net

Development of Novel Synthetic Building Blocks from the Compound

The chemical transformations described above highlight the utility of this compound and its parent acid as precursors to valuable and complex molecules. These products can be considered novel synthetic building blocks for applications in medicinal chemistry and materials science. asischem.comresearchgate.net

The lactonization of 2-arylbenzoic acids provides access to the benzo-3,4-coumarin core. This heterocyclic system is a key feature in many biologically active compounds and can serve as a starting point for the synthesis of a library of derivatives for drug discovery. Similarly, the dibenzofuran scaffold, accessible from related biphenyls, is known to be a component of various natural products with a range of biological activities including anti-allergy, antioxidant, and anti-inflammatory properties. ekb.egrsc.org

By applying regioselective electrophilic substitution reactions (e.g., nitration, halogenation) to the activated methoxyphenyl ring, new functional groups can be introduced. These functionalized derivatives of this compound can then serve as more advanced building blocks. For example, a bromo-derivative could be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach further molecular complexity, while a nitro-derivative could be reduced to an amine, opening up a vast array of further chemical modifications. The strategic functionalization and subsequent cyclization of this compound provide a clear pathway to novel heterocyclic scaffolds that are highly sought after in modern synthetic chemistry.

Conversion to Carboxylic Acids, Amides, and Other Esters

The ester functional group in this compound is a versatile handle for conversion into other important functional groups, namely carboxylic acids, amides, and different esters. These transformations allow for the modulation of the compound's physicochemical properties and provide intermediates for further synthetic elaborations.

Conversion to 2-(2-methoxyphenyl)benzoic acid:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(2-methoxyphenyl)benzoic acid, is a fundamental transformation. This is typically achieved under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

A typical laboratory procedure for the hydrolysis of a similar methyl ester, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, involves heating the ester under reflux with sodium hydroxide in a mixture of methanol and water. chemspider.com After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. chemspider.com High yields are often obtainable with this method. For instance, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate has been reported to yield the corresponding carboxylic acid in 95-99% yield. chemspider.com

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, MeOH/H₂O, reflux; then HCl | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95-99 |

Synthesis of Amides:

The conversion of this compound to amides can be accomplished through direct amidation with an amine. This reaction typically requires elevated temperatures or the use of a catalyst to proceed efficiently. The direct aminolysis of esters is a well-established method for amide bond formation. In some cases, the reaction can be carried out by heating the ester with an amine, often in a sealed tube or under reflux conditions. For instance, a general method for converting esters to amides involves heating the ester with ammonium formate or a formate salt of a primary or secondary amine at temperatures between 100 °C and 160 °C. google.com

More contemporary methods often employ catalysts to facilitate the amidation under milder conditions. A variety of catalysts, including those based on niobium(V) oxide, have been shown to be effective for the direct amidation of esters with amines under solvent-free conditions.

Transesterification to Other Esters:

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For sterically hindered esters, such as this compound, acid-catalyzed transesterification is often preferred. The reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol.

For example, the transesterification of methyl benzoate with benzyl alcohol has been studied in the presence of tetrabutyl titanate as a catalyst. researchgate.net Such processes allow for the synthesis of a variety of esters from a common precursor, which can be useful for tuning the properties of the molecule. For instance, the synthesis of 4-methoxybenzyl esters from other esters, such as methyl or ethyl esters, can be achieved through an exchange reaction with 4-methoxybenzyl alcohol in the presence of an acid catalyst. youtube.com

| Starting Ester | Alcohol | Catalyst | Product Ester |

| Methyl Benzoate | Benzyl Alcohol | Tetrabutyl titanate | Benzyl Benzoate |

| Methyl/Ethyl Ester | 4-Methoxybenzyl Alcohol | Acid catalyst | 4-Methoxybenzyl Ester |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The two aromatic rings of this compound offer sites for the introduction of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. To achieve this, the aromatic rings must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. These halogenated or triflated derivatives can then participate in a variety of powerful bond-forming reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is widely used in the synthesis of biaryl compounds. For a halogenated derivative of this compound, a Suzuki-Miyaura coupling could be used to introduce an additional aryl or heteroaryl group. For example, the coupling of a bromo-substituted 2-aroylbenzoate ester with an arylboronic acid can be achieved using a palladium catalyst. rsc.org

| Aryl Halide Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Product |

| Halogenated 2-Arylbenzoate | Arylboronic acid | Pd(0) complex | K₂CO₃, NaOH, etc. | Di- or Tri-arylbenzoate |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction provides a powerful tool for the synthesis of arylamines. A halogenated derivative of this compound could be coupled with a primary or secondary amine to introduce a nitrogen-containing substituent. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. libretexts.org

| Aryl Halide Substrate | Amine | Palladium Catalyst/Ligand | Base | Product |

| Halogenated 2-Arylbenzoate | Primary/Secondary Amine | Pd(0)/Phosphine Ligand | NaOt-Bu, K₃PO₄, etc. | Amino-substituted 2-Arylbenzoate |

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes. A halogenated derivative of this compound could be coupled with an alkene to introduce a vinyl group onto one of the aromatic rings. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org

| Aryl Halide Substrate | Alkene | Palladium Catalyst | Base | Product |

| Halogenated 2-Arylbenzoate | Olefin | Pd(OAc)₂, PdCl₂, etc. | Et₃N, K₂CO₃, etc. | Alkenyl-substituted 2-Arylbenzoate |

Exploration of Potential Applications As a Chemical Precursor or Functional Material Component

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The true potential of Ethyl 2-(2-methoxyphenyl)benzoate may lie in its utility as a stepping stone to more complex molecular architectures. The biaryl structure is a common feature in many biologically active compounds and functional organic materials.

The 2-(2-methoxyphenyl)benzoate core is a prime candidate for the development of novel organic ligands for catalysis. The presence of the methoxy (B1213986) group at the ortho position of one of the phenyl rings can influence the steric and electronic properties of the biaryl system. This can be advantageous in creating chiral ligands for asymmetric catalysis, where precise control over the three-dimensional space around a metal center is crucial for achieving high enantioselectivity.

Furthermore, the ester functional group can be readily transformed into other functionalities, such as phosphines, amines, or other coordinating groups, which are essential for binding to metal centers. The synthesis of such ligands would likely involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an amide or other derivative, which can then be further functionalized.

The structure of this compound also lends itself to being a monomer or a key building block in the synthesis of polymers with tailored properties. The biaryl unit can impart rigidity and thermal stability to a polymer chain. By modifying the substituents on the phenyl rings, properties such as solubility, processability, and even optoelectronic characteristics could be fine-tuned.

For instance, the ester group could be used in polyesterification reactions, or the entire molecule could be functionalized with polymerizable groups like vinyl or acrylic moieties. The resulting polymers could find applications in high-performance plastics, specialty films, or as components in polymer blends to enhance their mechanical or thermal properties. researchgate.net

Applications in Materials Science

The inherent properties of the biaryl core suggest that this compound could be integrated into various functional materials.

Biaryl compounds are a well-established class of mesogens, the fundamental units of liquid crystals. nih.gov The rigid, rod-like shape of the 2-(2-methoxyphenyl)benzoate backbone is a key characteristic for the formation of liquid crystalline phases. berkeley.edumdpi.com The presence and position of the methoxy and ethyl ester groups would influence the melting point and the temperature range over which liquid crystalline phases are stable.

The chemical stability and potential for functionalization make this compound a candidate for inclusion in functional coatings and resins. As a component in a polymer network, it could enhance properties such as hardness, chemical resistance, and UV stability. The aromatic rings can absorb UV radiation, potentially acting as a UV stabilizer in coatings to prevent degradation of the underlying material. google.com

Photochemical and Photophysical Properties

While specific experimental data for this compound is scarce, the photophysical properties of structurally related biaryl esters and other aromatic compounds have been studied. researchgate.netnih.gov It is expected that this compound would exhibit absorption in the UV region of the electromagnetic spectrum due to the π-conjugated system of the biaryl structure.

The presence of the methoxy group, an electron-donating group, could influence the absorption and emission properties. Depending on the specific electronic transitions, the molecule could potentially exhibit fluorescence. The study of its photophysical properties could reveal potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, or as a photosensitizer. nih.gov

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of detailed, publicly available research data on the specific properties of this compound requested in the outline. The existing information primarily identifies it as a chemical intermediate, but dedicated studies on its photophysical characteristics and role in supramolecular chemistry are not present in the accessible scientific literature.

As a result, it is not possible to provide scientifically accurate and detailed content for the following sections and subsections as mandated by the instructions:

Role in Supramolecular Chemistry

Host-Guest Chemistry Applications

Generating content for these topics without supporting research would require speculation, which contradicts the core requirement for a scientifically accurate and authoritative article. Furthermore, the explicit instruction to include data tables cannot be fulfilled without access to experimental findings from dedicated research studies.

Therefore, the requested article cannot be generated while adhering to the strict requirements of providing detailed, research-backed findings solely on this compound for the specified outline points.

Future Research Directions and Methodological Innovations

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of biaryl compounds, including ethyl 2-(2-methoxyphenyl)benzoate, has traditionally relied on methods that can be inefficient and dependent on precious metals. europa.eu Contemporary research is increasingly focused on developing greener and more sustainable synthetic protocols. Key areas of advancement include:

Green Chemistry Approaches: The principles of green chemistry are being actively applied to the synthesis of biaryl esters. This involves minimizing waste, utilizing less hazardous chemicals, and improving atom economy. mdpi.comresearchgate.net Strategies such as microwave-assisted synthesis and the use of green solvents are being explored to reduce reaction times and environmental impact. mdpi.com

Catalyst Innovation: A significant shift is underway from precious metal catalysts to more abundant and cost-effective alternatives like nickel. mdpi.com Furthermore, the development of metal-free catalytic systems represents a major leap towards sustainable biaryl synthesis. europa.eu Recent advancements have also seen the creation of innovative catalysts, including noble-metal-based bimetallic oxide clusters, that exhibit high efficiency in ester-producing reactions using oxygen as the sole oxidant, making the process more environmentally friendly. labmanager.com

C-H Bond Activation: Direct C-H bond arylation is emerging as a powerful and atom-economical strategy for constructing the biaryl bond. researchgate.netlabmanager.com This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and associated waste. researchgate.net

These advancements promise to make the synthesis of this compound and related compounds more economically viable and environmentally responsible.

Advanced Computational Studies for Predictive Modeling of Reactivity and Properties

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and physical properties.

Predictive Modeling: Techniques like Density Functional Theory (DFT) can be employed to model reaction pathways and predict the feasibility and outcome of new synthetic transformations. This allows for the rational design of experiments, saving time and resources.

Property Prediction: Computational models can predict various properties of this compound, including its conformational preferences, which are crucial for understanding its potential applications in materials science. For instance, understanding the rotational barrier around the biaryl axis is key to exploring its potential for axial chirality. nih.gov

The synergy between computational predictions and experimental validation is crucial for accelerating the discovery of new reactions and materials based on the this compound framework.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of biaryl esters is well-established, there is always potential for discovering new and unexpected chemical transformations. Research in this area could uncover novel ways to functionalize the this compound core.

Unconventional Bond Activations: Exploring reactions that activate typically inert C-H or C-O bonds could lead to the development of entirely new synthetic strategies.